Cas no 85157-21-7 (2-(7-Amino-2-oxo-2H-chromen-4-yl)acetic acid)

2-(7-Amino-2-oxo-2H-chromen-4-yl)acetic acid structure
85157-21-7 structure
Produktname:2-(7-Amino-2-oxo-2H-chromen-4-yl)acetic acid
CAS-Nr.:85157-21-7
MF:C11H9NO4
MW:219.193463087082
MDL:MFCD13185880
CID:60846
PubChem ID:12050459

2-(7-Amino-2-oxo-2H-chromen-4-yl)acetic acid Chemische und physikalische Eigenschaften

Namen und Kennungen

    • (7-Amino-2-oxo-2H-chromen-4-yl)acetic acid
    • 2-(7-Amino-2-oxo-2H-chromen-4-yl)acetic acid
    • 2-(7-amino-2-oxochromen-4-yl)acetic acid
    • 7-AMINO-4-CARBOXYMETHYL COUMARIN
    • 2-(7-aminocoumarin-4-yl)acetic acid
    • 7-amino-4-coumarinyl-acetic acid
    • 7-aminocoumarin-4-acetic acid
    • 7-Amino-4-carboxymethylcoumarin
    • 2H-1-Benzopyran-4-acetic acid, 7-amino-2-oxo-
    • 7-Amino-2-oxo-2H-1-benzopyran-4-acetic acid
    • PubChem13233
    • ZB1488
    • ZB1408
    • VZ30873
    • EN002700
    • ST2409356
    • AX8160257
    • AB002701
    • 7-Amino-2-oxo-2H-1-benzopyran-4-acetic acid (ACI)
    • (7-Amino-2-oxo-2H-chromen-4-yl)aceticacid
    • MFCD13185880
    • SCHEMBL1575213
    • CS-W005187
    • 2-(7-amino-2-oxo-chromen-4-yl)acetic acid
    • AKOS005266735
    • (7-Amino-2-oxo-2H-1-benzopyran-4-yl)acetic acid
    • DB-076265
    • DTXSID10476510
    • 2-(7-amino-2-oxo-2H-chromen-4-yl)aceticacid
    • (7-AMINO-2-OXOCHROMEN-4-YL)ACETIC ACID
    • 85157-21-7
    • 7-?Amino-?2-?oxo-2H-?1-?benzopyran-?4-?acetic acid
    • AC-26504
    • J-501703
    • GS-3920
    • 1ST164136
    • MDL: MFCD13185880
    • Inchi: 1S/C11H9NO4/c12-7-1-2-8-6(3-10(13)14)4-11(15)16-9(8)5-7/h1-2,4-5H,3,12H2,(H,13,14)
    • InChI-Schlüssel: BPASMQQUFOLZCT-UHFFFAOYSA-N
    • Lächelt: O=C1C=C(CC(O)=O)C2C(=CC(=CC=2)N)O1

Berechnete Eigenschaften

  • Genaue Masse: 219.05300
  • Monoisotopenmasse: 219.05315777g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 5
  • Schwere Atomanzahl: 16
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 350
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topologische Polaroberfläche: 89.6

Experimentelle Eigenschaften

  • Farbe/Form: No data available
  • Dichte: 1.5±0.1 g/cm3
  • Schmelzpunkt: No data available
  • Siedepunkt: 521.3±50.0 °C at 760 mmHg
  • Flammpunkt: 269.1±30.1 °C
  • Brechungsindex: 1.655
  • PSA: 93.53000
  • LogP: 1.58350

2-(7-Amino-2-oxo-2H-chromen-4-yl)acetic acid Sicherheitsinformationen

2-(7-Amino-2-oxo-2H-chromen-4-yl)acetic acid Zolldaten

  • HS-CODE:2932209090
  • Zolldaten:

    China Zollkodex:

    2932209090

    Übersicht:

    293220990. Andere Lactone. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:20.0%

    Deklarationselemente:

    Produktname, Inhalt der Komponentenverwenden, um

    Zusammenfassung:

    293220990. andere Lactone. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:20.0%

2-(7-Amino-2-oxo-2H-chromen-4-yl)acetic acid Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1062720-1g
2-(7-Amino-2-oxo-2H-chromen-4-yl)acetic acid
85157-21-7 97%
1g
¥471.00 2024-07-28
Chemenu
CM162575-5g
2-(7-Amino-2-oxo-2H-chromen-4-yl)acetic acid
85157-21-7 97%
5g
$*** 2023-03-30
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1062720-100mg
2-(7-Amino-2-oxo-2H-chromen-4-yl)acetic acid
85157-21-7 97%
100mg
¥50.00 2024-07-28
eNovation Chemicals LLC
D958198-25g
7-Amino-4-carboxymethylcoumarin
85157-21-7 95%
25g
$700 2024-06-07
abcr
AB436540-250mg
2-(7-Amino-2-oxo-2H-chromen-4-yl)acetic acid; .
85157-21-7
250mg
€84.90 2025-02-20
abcr
AB436540-5 g
2-(7-Amino-2-oxo-2H-chromen-4-yl)acetic acid; .
85157-21-7
5g
€618.30 2023-07-18
Ambeed
A138357-25g
2-(7-Amino-2-oxo-2H-chromen-4-yl)acetic acid
85157-21-7 97%
25g
$1252.0 2025-02-26
Ambeed
A138357-10g
2-(7-Amino-2-oxo-2H-chromen-4-yl)acetic acid
85157-21-7 97%
10g
$547.0 2025-02-26
Chemenu
CM162575-5g
2-(7-Amino-2-oxo-2H-chromen-4-yl)acetic acid
85157-21-7 97%
5g
$393 2021-08-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-JZ304-50mg
2-(7-Amino-2-oxo-2H-chromen-4-yl)acetic acid
85157-21-7 97%
50mg
75.0CNY 2021-08-04

2-(7-Amino-2-oxo-2H-chromen-4-yl)acetic acid Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water ;  overnight, reflux; cooled
1.2 Reagents: Sulfuric acid Solvents: Water ;  pH 2, cooled
Referenz
Marine natural products as inhibitors of cystathionine beta-synthase activity
Thorson, Megan K.; Van Wagoner, Ryan M.; Harper, Mary Kay; Ireland, Chris M.; Majtan, Tomas; et al, Bioorganic & Medicinal Chemistry Letters, 2015, 25(5), 1064-1066

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water ;  16 h, reflux; reflux → rt
1.2 Reagents: Sulfuric acid Solvents: Water ;  pH 2, rt
Referenz
A multifunctional bioconjugate module for versatile photoaffinity labeling and click chemistry of RNA
Kellner, Stefanie; Seidu-Larry, Salifu; Burhenne, Juergen; Motorin, Yuri; Helm, Mark, Nucleic Acids Research, 2011, 39(16), 7348-7360

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water ;  24 h, reflux; 0 °C
1.2 Reagents: Sulfuric acid Solvents: Water ;  pH 2, 0 °C
1.3 Reagents: Water ;  cooled; rt
Referenz
A versatile access to new halogenated 7-azidocoumarins for photoaffinity labeling: Synthesis and photophysical properties
Paunescu, Emilia; Louise, Ludivine; Jean, Ludovic; Romieu, Anthony; Renard, Pierre-Yves, Dyes and Pigments, 2011, 91(3), 427-434

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide ;  12 h, reflux
Referenz
Molecularly Engineered Quantum Dots for Visualization of Hydrogen Sulfide
Yan, Yehan; Yu, Huan; Zhang, Yajiao; Zhang, Kui; Zhu, Houjuan; et al, ACS Applied Materials & Interfaces, 2015, 7(6), 3547-3553

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Ethyl chloroformate Solvents: Ethyl acetate ;  30 min, reflux; 1 h, reflux
1.2 Reagents: Sulfuric acid Solvents: Water ;  rt; overnight, rt
1.3 Solvents: Water ;  cooled
1.4 Reagents: Sodium hydroxide Solvents: Water ;  2 h, reflux; reflux → 0 °C
1.5 Reagents: Sulfuric acid ;  pH 2
Referenz
Genetically encoded fluorescent unnatural amino acids and FRET probes for detecting deubiquitinase activities
Li, Manjia; Wang, Feifei; Yan, Long; Lu, Minghao; Zhang, Yuqing; et al, Chemical Communications (Cambridge, 2022, 58(73), 10186-10189

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water ;  overnight, rt → reflux
1.2 Reagents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Referenz
Ubiquitin 7-amino-4-carbamoylmethylcoumarin as an improved fluorogenic substrate for deubiquitinating enzymes
Li, Yi-Tong; Huang, Yi-Chao; Xu, Yang; Pan, Man; Li, Yi-Ming, Tetrahedron, 2016, 72(27-28), 4085-4090

Herstellungsverfahren 7

Reaktionsbedingungen
Referenz
Chromogenic anticounterfeit and security papers: an easy and effective approach
GUIRADO-MORENO, Jose Carlos; GUEMBE-GARCIA, Marta; Garcia, Jose M.; Aguado, Roberto; Valente, Artur J. M. ; et al, ACS Applied Materials & Interfaces, 2021, 13(50), 60454-60461

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide ;  reflux
1.2 Reagents: Sulfuric acid ;  pH 2
Referenz
Dual-Reactable Fluorescent Probes for Highly Selective and Sensitive Detection of Biological H2S
Wei, Chao; Wang, Runyu; Zhang, Changyu; Xu, Guoce; Li, Yanyan; et al, Chemistry - An Asian Journal, 2016, 11(9), 1376-1381

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sulfuric acid
Referenz
Expedient Solid-Phase Synthesis of Fluorogenic Protease Substrates Using the 7-Amino-4-carbamoylmethylcoumarin (ACC) Fluorophore
Maly, Dustin J.; Leonetti, Francesco; Backes, Bradley J.; Dauber, Deborah S.; Harris, Jennifer L.; et al, Journal of Organic Chemistry, 2002, 67(3), 910-915

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water ;  3 h, reflux
1.2 Reagents: Sulfuric acid ;  pH 2, 0 °C
Referenz
o-Fluorination of Aromatic Azides Yields Improved Azido-Based Fluorescent Probes for Hydrogen Sulfide: Synthesis, Spectra, and Bioimaging
Wei, Chao; Wang, Runyu; Wei, Lv; Cheng, Longhuai; Li, Zhifei; et al, Chemistry - An Asian Journal, 2014, 9(12), 3586-3592

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid
1.2 Reagents: Acetic acid ,  Sulfuric acid
1.3 Reagents: Ammonium hydroxide Solvents: Water
Referenz
Bifunctional coumarin derivatives in solution and solid phase synthesis of fluorogenic enzyme substrates
Charitos, Christos; Kokotos, George; Tzougraki, Chryssa, Journal of Heterocyclic Chemistry, 2001, 38(1), 153-158

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water ;  pH 14, 100 °C
Referenz
Hydrophilic photolabeling of glycopeptides from the murine liver-intestine (LI) cadherin recognition domain
Heiner, Sebastian; Detert, Heiner; Kuhn, Axel; Kunz, Horst, Bioorganic & Medicinal Chemistry, 2006, 14(18), 6149-6164

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide ;  reflux
Referenz
Use of a small molecule as an initiator for interchain Staudinger reaction: A new ATP sensing platform using product fluorescence
Yu, Huan; Zheng, Jing; Yang, Sheng; Asiri, Abdullah M.; Alamry, Khalid A.; et al, Talanta, 2018, 178, 282-286

2-(7-Amino-2-oxo-2H-chromen-4-yl)acetic acid Raw materials

2-(7-Amino-2-oxo-2H-chromen-4-yl)acetic acid Preparation Products

2-(7-Amino-2-oxo-2H-chromen-4-yl)acetic acid Verwandte Literatur

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:85157-21-7)2-(7-Amino-2-oxo-2H-chromen-4-yl)acetic acid
A19229
Reinheit:99%/99%/99%
Menge:5g/10g/25g
Preis ($):247.0/492.0/1127.0